2-Cyclohexylcyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

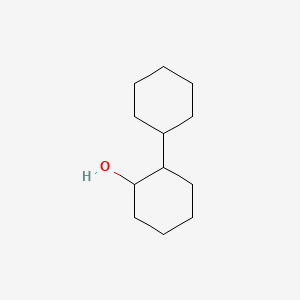

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWWBKKPWACPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041414 | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-86-8, 51175-62-3 | |

| Record name | [1,1′-Bicyclohexyl]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E59L8NAX9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclohexylcyclohexanol (CAS: 6531-86-8): Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the alicyclic alcohol, 2-Cyclohexylcyclohexanol. It delves into its core physicochemical properties, primary synthetic routes, chemical reactivity, and potential applications, providing both foundational knowledge and practical insights.

Introduction to this compound

This compound is a saturated alicyclic alcohol characterized by a hydroxyl group on one cyclohexane ring, which is directly bonded to a second cyclohexane ring. This structure imparts a unique combination of properties, including a bulky, lipophilic character due to the bicyclohexyl framework and a reactive polar site at the hydroxyl group. While not a widely commercialized end-product itself, it is a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules. Its stereochemistry, existing as cis and trans isomers, plays a critical role in its physical properties and the stereochemical outcomes of its subsequent reactions.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the application of any chemical compound. The properties of this compound are summarized below.

Core Identifiers and Properties

A compilation of essential identifiers and experimentally determined or calculated physical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 6531-86-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₂₂O | [2][3][6] |

| Molecular Weight | 182.30 g/mol | [2][3] |

| IUPAC Name | 2-cyclohexylcyclohexan-1-ol | [3] |

| Synonyms | [1,1'-Bicyclohexyl]-2-ol, [Bicyclohexyl]-2-ol | [3][6][7] |

| Boiling Point | 264 °C (lit.) | [1][4] |

| Density | 0.98 g/cm³ | [1][4] |

| Refractive Index | 1.4980-1.5020 | [1] |

| LogP (Octanol/Water) | 3.11780 | [1] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework. The proton NMR spectrum typically displays a complex multiplet region for the aliphatic protons of the two cyclohexyl rings. The proton attached to the hydroxyl-bearing carbon (the carbinol proton) appears as a distinct signal whose chemical shift and multiplicity are diagnostic for differentiating between the cis and trans isomers due to their different magnetic environments and coupling constants.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z 182, confirming its molecular weight.[6] The fragmentation pattern is characterized by the loss of water (M-18) to give a peak at m/z 164, which is a common fragmentation pathway for alcohols.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[3] The C-H stretching vibrations of the cyclohexyl rings appear just below 3000 cm⁻¹.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its secondary hydroxyl group. This functional group serves as a handle for various transformations.

Oxidation to 2-Cyclohexylcyclohexanone

The most common reaction is the oxidation of the secondary alcohol to its corresponding ketone, 2-cyclohexylcyclohexanone (CAS: 90-42-6). This transformation is a cornerstone reaction in organic synthesis and can be achieved using a variety of oxidizing agents, such as chromic acid (Jones oxidation) or milder, more selective reagents like pyridinium chlorochromate (PCC). 2-Cyclohexylcyclohexanone is noted for its use as a flavoring agent, insect repellent, and perfume fixative.[8]

Caption: Oxidation of the alcohol to the corresponding ketone.

Dehydration and Reduction

-

Dehydration : Acid-catalyzed dehydration of this compound leads to the formation of alkene products, primarily 1-cyclohexylcyclohexene. This elimination reaction is governed by Zaitsev's rule, favoring the formation of the more substituted alkene.

-

Reduction : The hydroxyl group can be removed through reduction processes, ultimately yielding bicyclohexyl, the fully saturated hydrocarbon.

Synthesis Methodology: A Self-Validating Protocol

The principal and most direct route to this compound is the catalytic hydrogenation of its ketone precursor, 2-cyclohexylcyclohexanone.[2] This method is efficient and scalable, making it suitable for both laboratory and potential industrial applications.

Caption: Workflow for the synthesis via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is designed to be self-validating, where reaction completion can be rigorously monitored and the product's identity confirmed through standard analytical techniques.

Materials:

-

2-Cyclohexylcyclohexanone

-

Ethanol (anhydrous)

-

Palladium on Carbon (5% Pd/C)

-

Hydrogen gas (H₂)

-

Celite® or a similar filter aid

-

Parr hydrogenation apparatus or a similar pressure reactor

Methodology:

-

Reactor Setup: In a suitable pressure reactor vessel, dissolve 1 equivalent of 2-cyclohexylcyclohexanone in anhydrous ethanol. The concentration should be chosen to ensure the starting material is fully dissolved.

-

Causality: Ethanol is an excellent solvent for both the ketone and the resulting alcohol, and it is relatively inert under these hydrogenation conditions.

-

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Causality: Pd/C is a highly efficient and reusable catalyst for the reduction of ketones to alcohols. It provides a high surface area for the reaction to occur.

-

-

Hydrogenation: Seal the reactor and purge the system several times with nitrogen followed by hydrogen gas to remove all air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C).

-

Causality: The removal of air is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen. Moderate heat and pressure increase the reaction rate without promoting over-reduction to the alkane.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. For more precise monitoring, periodically take small aliquots (after safely depressurizing and purging the reactor) and analyze them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ketone.

-

Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Causality: Celite® is used to prevent the fine palladium particles from passing through the filter paper, ensuring complete removal of the catalyst.

-

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude oil or solid is this compound. If necessary, further purification can be achieved by vacuum distillation or recrystallization.

Applications and Research Interest

As a functionalized bicyclic alcohol, this compound serves as a versatile building block in several areas:

-

Specialty Chemicals: It is a precursor to 2-cyclohexylcyclohexanone, which has established uses in the fragrance industry.[8]

-

Pharmaceutical and Agrochemical Synthesis: The introduction of a bicyclohexyl moiety can increase the lipophilicity of a molecule, a property often modulated in drug design to improve membrane permeability and pharmacokinetic profiles.

-

Materials Science: Long-chain and cyclic alcohols are used in the synthesis of esters that can function as plasticizers, lubricants, and components of polymers.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling alicyclic alcohols should be followed based on data for similar compounds like cyclohexanol.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[4] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[4][11]

-

Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This information is for research and development purposes only. Always consult a substance-specific Safety Data Sheet (SDS) before handling any chemical.

References

- 1. 6531-86-8(2-cyclohexylcyclohexan-1-ol) | Kuujia.com [kuujia.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound CAS#: 6531-86-8 [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 6531-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]

- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Molecular Structure and Stereoisomerism: The Foundation of Function

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Cyclohexylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed examination of this compound (C₁₂H₂₂O), an alicyclic alcohol with significant applications in organic synthesis and materials science. As a Senior Application Scientist, this document is structured to provide not just data, but also context and practical insights into the causality behind its properties and experimental evaluation. We will explore its molecular structure, stereoisomerism, physicochemical properties, reactivity, and synthesis, grounding all claims in authoritative references.

This compound is characterized by a molecular structure consisting of two saturated cyclohexane rings linked by a carbon-carbon bond. A hydroxyl (-OH) group is attached to one ring at a carbon adjacent to this linkage.[1][2] The presence of two chiral centers at the 1- and 2-positions of the cyclohexanol ring means that the molecule exists as distinct stereoisomers.

The most fundamental isomeric distinction is between the cis and trans diastereomers. This designation describes the relative orientation of the hydroxyl group and the adjacent cyclohexyl group. The specific stereoisomer has a profound impact on the molecule's physical properties, such as melting point and solubility, and dictates the stereochemical outcome of its reactions.

Caption: 2D representations of cis and trans-2-Cyclohexylcyclohexanol.

Core Physical Properties

The physical characteristics of this compound are governed by its substantial molecular weight and the capacity for intermolecular hydrogen bonding via its hydroxyl group. The data presented below is a consolidation from various sources, and minor variations may exist depending on the specific isomer and purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O | [1][2] |

| Molecular Weight | 182.30 g/mol | [1][3] |

| CAS Number | 6531-86-8 | [1][2][4] |

| Appearance | Colorless to white solid | [5][6] |

| Boiling Point | ~160-161 °C | [6] |

| Melting Point | ~20-25 °C (Varies significantly with isomer) | [5][6] |

| Density | ~0.95 g/mL | [6] |

| Solubility | Insoluble in water, soluble in most organic solvents | [7] |

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid like this compound. A sharp, narrow melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small quantity of the crystalline solid is finely crushed into a powder. The powder is then carefully packed into a glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate, typically increasing by 1-2 °C per minute as it approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid is observed, and T₂, the temperature at which the entire sample has liquefied. The melting point is reported as the range T₁ - T₂.

Caption: A standardized workflow for accurate melting point determination.

Chemical Properties and Spectroscopic Profile

The chemical behavior of this compound is dominated by the reactivity of its secondary hydroxyl group. It readily participates in oxidation, substitution, and elimination reactions.[4]

Key Chemical Transformations:

-

Oxidation to Ketone: The secondary alcohol can be oxidized to form the corresponding ketone, 2-cyclohexylcyclohexanone.[4] This is a foundational reaction in organic synthesis. The choice of oxidizing agent (e.g., Jones reagent, PCC, or TEMPO-mediated systems) is critical and depends on the desired yield and the need to avoid over-oxidation or side reactions.[4]

-

Dehydration to Alkene: Under acidic conditions, this compound undergoes dehydration (elimination) to yield cyclohexylcyclohexene isomers. The regioselectivity of this reaction is governed by thermodynamic and kinetic factors, often favoring the more substituted (Zaitsev) product.

-

Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides) in the presence of an acid catalyst produces esters. This reaction is frequently used to create derivatives with applications as flavoring agents or plasticizers.[8]

Spectroscopic Analysis:

Spectroscopic data is essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional group. A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration from the alcohol. A C-O stretching band will also be prominent around 1050-1150 cm⁻¹.[3]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight (182.3 g/mol ), along with characteristic fragmentation patterns resulting from the loss of water (M-18) and cleavage of the cyclohexane rings.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex in the aliphatic region (1.0-2.5 ppm) due to the numerous, overlapping signals from the 21 protons on the two cyclohexane rings. The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a distinct multiplet, and the hydroxyl proton itself will be a broad, exchangeable singlet.[3]

-

¹³C NMR: The carbon atom bonded to the hydroxyl group will have a characteristic chemical shift in the 65-80 ppm range. The remaining eleven sp³ hybridized carbons of the rings will appear further upfield.

-

Synthesis Pathways

A prevalent and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of its ketone precursor, 2-cyclohexylcyclohexanone.[4][9] This reduction can be achieved using hydrogen gas with a metal catalyst, such as palladium, platinum, or nickel, under controlled temperature and pressure.[4] The stereochemical outcome of the reduction can often be influenced by the choice of catalyst and reaction conditions.

Caption: Synthesis of this compound via ketone reduction.

An alternative historical route involves the reaction of phenol with hydrogen in the presence of a palladium catalyst at high temperatures (150-250 °C).[4][8]

Applications and Utility

2-Cyclohexylcyclohexanone, the direct precursor and oxidation product, finds use as a flavoring agent, insect repellent, and perfume fixative.[8] Derivatives of this compound, particularly its esters, are employed as plasticizers and in the fragrance industry. Its role as a versatile synthetic intermediate is its most significant contribution to the fields of chemistry and material science.[4]

Safety and Handling

This compound is considered a combustible liquid and may be harmful if swallowed, inhaled, or in contact with skin.[10] It can cause skin and serious eye irritation.[10] Standard laboratory safety protocols should be strictly followed.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6531-86-8 | Benchchem [benchchem.com]

- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 6. Cyclohexanol | 108-93-0 [chemicalbook.com]

- 7. 2-Methylcyclohexanol | C7H14O | CID 11418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2-Cyclohexylcyclohexanol

This technical guide provides a comprehensive examination of the molecular structure and stereoisomerism of 2-cyclohexylcyclohexanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced conformational analysis, stereochemical assignments, and practical methodologies for the synthesis and characterization of its diastereomers. The principles discussed herein are foundational to understanding the structure-activity relationships of complex alicyclic compounds.

Introduction to this compound: A Molecule of Stereochemical Complexity

This compound, with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol , presents a fascinating case study in stereochemistry.[1][2] Its structure, comprising two interconnected cyclohexane rings with a hydroxyl substituent on one, gives rise to a rich landscape of stereoisomers. The spatial arrangement of the cyclohexyl and hydroxyl groups dictates the molecule's overall shape, polarity, and potential for intermolecular interactions—critical factors in its application in materials science and as a synthetic intermediate. The core of its stereochemical complexity lies in the presence of two chiral centers, leading to the existence of diastereomers, primarily the cis and trans isomers, each of which exists as a pair of enantiomers.

The Stereoisomers of this compound: A Deep Dive into Conformational Analysis

The stereoisomerism in this compound is best understood through a rigorous conformational analysis of its cyclohexane rings, which predominantly adopt a low-energy chair conformation. The relative stability of the various isomers is dictated by the steric strain arising from the spatial arrangement of the bulky cyclohexyl group and the hydroxyl group.

Cis and Trans Diastereomers

The two primary diastereomers of this compound are the cis and trans isomers, which describe the relative orientation of the cyclohexyl and hydroxyl groups attached to the first cyclohexane ring.

-

trans-2-Cyclohexylcyclohexanol: In the trans isomer, the cyclohexyl and hydroxyl groups are on opposite sides of the ring. This arrangement allows for a conformation where both bulky substituents can occupy equatorial positions, minimizing steric hindrance. This diequatorial conformation is thermodynamically favored, making the trans isomer generally more stable than the cis isomer.[3][4]

-

cis-2-Cyclohexylcyclohexanol: In the cis isomer, the cyclohexyl and hydroxyl groups are on the same side of the ring. In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. This leads to significant 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.[5]

Conformational Equilibria and Stability

The stability of substituted cyclohexanes is a well-established principle, with a strong preference for bulky groups to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions.[5][6]

The chair conformations of the trans and cis isomers are in equilibrium. For the trans isomer, the equilibrium lies heavily towards the diequatorial conformation. For the cis isomer, the equilibrium will favor the conformer where the larger group (the cyclohexyl group) occupies the equatorial position, forcing the smaller hydroxyl group into the axial position. However, even in its most stable conformation, the cis isomer is inherently less stable than the diequatorial trans isomer.

Diagram: Conformational Isomers of this compound

Caption: Conformational equilibria of trans and cis-2-cyclohexylcyclohexanol.

Enantiomers and R/S Configuration

Each diastereomer (cis and trans) is chiral and therefore exists as a pair of enantiomers. The absolute configuration at the two stereocenters (C1, bearing the hydroxyl group, and C2, bearing the cyclohexyl group) can be assigned using the Cahn-Ingold-Prelog priority rules.

For example, for the trans isomer, the two enantiomers would be (1R, 2R)-2-cyclohexylcyclohexanol and (1S, 2S)-2-cyclohexylcyclohexanol. For the cis isomer, the enantiomers would be (1R, 2S)-2-cyclohexylcyclohexanol and (1S, 2R)-2-cyclohexylcyclohexanol.

Synthesis and Separation of Stereoisomers

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of its corresponding ketone, 2-cyclohexylcyclohexanone. This reaction typically yields a mixture of the cis and trans diastereomers. The stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions.

General Experimental Protocol: Hydrogenation of 2-Cyclohexylcyclohexanone

Caution: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions.

-

Catalyst Preparation: A palladium on carbon (Pd/C) catalyst (5-10 mol%) is typically used.

-

Reaction Setup: 2-Cyclohexylcyclohexanone is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a high-pressure hydrogenation vessel.

-

Hydrogenation: The vessel is charged with hydrogen gas to a pressure of 5-10 bar.[7] The reaction mixture is stirred at a temperature ranging from ambient to 100°C until the uptake of hydrogen ceases.

-

Workup: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the crude product, a mixture of cis- and trans-2-cyclohexylcyclohexanol.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis and separation of this compound isomers.

Separation of Diastereomers

The separation of the cis and trans diastereomers is a critical step for obtaining pure samples for further study. Due to their different physical properties, chromatographic techniques are generally effective.

-

Flash Column Chromatography: This is a common and effective method for separating diastereomers.[8][9] A silica gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent is gradually increased to effect separation. The more polar isomer will generally have a lower Rf value.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the cis and trans isomers of this compound.

¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the protons on the carbons bearing the hydroxyl and cyclohexyl groups (C1 and C2). The coupling constants (J-values) between these protons are particularly informative.

-

In the more stable trans isomer (diequatorial): The protons at C1 and C2 are both in axial positions. The dihedral angle between them is approximately 180°, which results in a large axial-axial coupling constant (Jax-ax), typically in the range of 8-12 Hz.

-

In the more stable conformation of the cis isomer (equatorial cyclohexyl, axial OH): The proton at C1 is equatorial and the proton at C2 is axial. The dihedral angle is approximately 60°, leading to a smaller axial-equatorial coupling constant (Jax-eq), typically in the range of 2-5 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectra of the two isomers will also exhibit distinct differences in chemical shifts, particularly for the carbons of the substituted cyclohexane ring. These differences arise from the different steric environments of the carbon atoms in the cis and trans configurations.

| Property | cis-Isomer (predicted) | trans-Isomer (predicted) |

| Relative Stability | Less Stable | More Stable |

| Predominant Conformation | Cyclohexyl (eq), OH (ax) | Diequatorial |

| ¹H NMR H-C(1)-C(2)-H Coupling | Small (Jax-eq ≈ 2-5 Hz) | Large (Jax-ax ≈ 8-12 Hz) |

Physical and Chemical Properties

Conclusion

The stereochemistry of this compound is a prime example of the intricate interplay of conformational preferences and steric effects in disubstituted cyclohexanes. The trans isomer is thermodynamically more stable due to its ability to adopt a diequatorial conformation, which minimizes steric strain. The synthesis of this compound via hydrogenation of the corresponding ketone produces a mixture of diastereomers that can be separated using standard chromatographic techniques. Spectroscopic methods, particularly ¹H NMR, provide a definitive means of distinguishing between the cis and trans isomers based on the characteristic coupling constants of the protons at the stereogenic centers. A thorough understanding of the stereochemical nuances of this molecule is essential for its potential applications in various fields of chemical research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. This compound | 6531-86-8 | Benchchem [benchchem.com]

- 8. "The chromatographic separation of the diastereomers of 2,6-Dimethylcyc" by Alexandra Elizabeth Page [scholarworks.smith.edu]

- 9. santaisci.com [santaisci.com]

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexylcyclohexanol from 2-Cyclohexylcyclohexanone

<

Abstract

The reduction of 2-cyclohexylcyclohexanone to 2-cyclohexylcyclohexanol is a pivotal transformation in organic synthesis, yielding a versatile alicyclic alcohol with applications in pharmaceuticals, fragrances, and materials science.[1] This guide provides a comprehensive overview of the primary synthetic routes, delving into the mechanistic intricacies, stereochemical outcomes, and practical experimental considerations. We will explore and compare key methodologies, including catalytic hydrogenation and hydride reductions, to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the synthesis of this compound for their specific needs.

Introduction: The Significance of this compound and Its Synthesis

Alicyclic alcohols, such as this compound, are a crucial class of organic compounds characterized by a hydroxyl group attached to a saturated carbon ring.[1] Their unique structural features impart a blend of properties that make them valuable intermediates in the synthesis of more complex molecules.[1] The controlled synthesis of this compound, particularly with stereochemical precision, is of paramount importance as the biological activity and material properties of its derivatives are often dependent on the specific isomeric form.

The primary and most direct route to this compound is the reduction of the corresponding ketone, 2-cyclohexylcyclohexanone.[1][2] This transformation can be achieved through several methods, each with its own set of advantages and challenges concerning yield, selectivity, and reaction conditions. This guide will focus on the most prevalent and industrially relevant of these: catalytic hydrogenation and reduction using hydride reagents.

Mechanistic Pathways: A Tale of Two Approaches

The conversion of a ketone to a secondary alcohol fundamentally involves the addition of two hydrogen atoms across the carbonyl double bond.[3] The manner in which this addition occurs dictates the choice of reagents and the stereochemical outcome of the reaction.

Catalytic Hydrogenation: A Surface-Mediated Reaction

Catalytic hydrogenation is a widely used industrial method for the reduction of ketones.[1] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically a noble metal such as palladium (Pd) or platinum (Pt) supported on a high-surface-area material like carbon (C) or alumina (Al₂O₃).[1][4]

The mechanism of catalytic hydrogenation is a heterogeneous process occurring on the surface of the catalyst. The key steps are:

-

Adsorption: Both the 2-cyclohexylcyclohexanone and hydrogen gas adsorb onto the catalyst surface.

-

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.

-

Hydride Transfer: The adsorbed ketone undergoes stepwise addition of hydrogen atoms to the carbonyl carbon and oxygen.

-

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The stereochemistry of catalytic hydrogenation is influenced by the way the cyclohexanone molecule adsorbs onto the catalyst surface. The bulky cyclohexyl substituent will preferentially orient itself away from the catalyst surface, leading to the delivery of hydrogen from the less hindered face.

Diagram: Catalytic Hydrogenation Workflow

Caption: A generalized workflow for the catalytic hydrogenation of 2-cyclohexylcyclohexanone.

Hydride Reduction: Nucleophilic Attack

Reductions using hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common in laboratory-scale syntheses due to their high efficiency and mild reaction conditions.[5] These reagents act as a source of hydride ions (H⁻), which are powerful nucleophiles.[5][6]

The mechanism proceeds in two main steps:[6]

-

Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the 2-cyclohexylcyclohexanone. This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.[3][7]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent (like an alcohol or water) or during an acidic workup to yield the final this compound product.[3][6]

The stereoselectivity of hydride reductions is governed by the trajectory of the hydride attack on the carbonyl carbon.[8] This is influenced by steric hindrance from the substituents on the cyclohexane ring. Generally, smaller hydride reagents like NaBH₄ can approach from the more sterically hindered axial face to a greater extent than bulkier reagents.

Diagram: Mechanism of Hydride Reduction

Caption: The two-step mechanism of ketone reduction by a hydride reagent.

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical and depends on the desired stereochemical outcome, the scale of the reaction, and the presence of other functional groups.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Stereoselectivity |

| H₂/Pd/C | Ethanol, room temp., H₂ balloon[4] | Scalable, cost-effective for large scale, catalyst can be recycled. | Requires specialized equipment (hydrogenation apparatus), catalyst can be pyrophoric.[4] | Generally gives the cis isomer as the major product due to delivery from the less hindered face. |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol, 0°C to room temp.[3][4] | Safe and easy to handle, chemoselective for aldehydes and ketones.[6][7] | Less reactive than LiAlH₄, may require longer reaction times or heating. | Can provide a mixture of cis and trans isomers, with the ratio influenced by solvent and temperature. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0°C to room temp.[9] | Very powerful reducing agent. | Highly reactive with protic solvents (water, alcohols), requires careful handling under inert atmosphere. | Tends to favor the thermodynamically more stable trans isomer due to equatorial attack. |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide, isopropanol[10][11][12] | Highly chemoselective, mild conditions, reversible.[10][11] | Can be slow, equilibrium needs to be shifted by removing acetone.[11] | Generally favors the thermodynamically more stable product. |

Experimental Protocols

The following are representative experimental procedures for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclohexylcyclohexanone (1.0 eq) in ethanol.[4]

-

Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under a nitrogen or argon atmosphere.[4]

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon.[4] For larger scales, a Parr hydrogenation apparatus is recommended.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve 2-cyclohexylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.[4]

-

Cooling: Cool the solution to 0°C in an ice-water bath.[4]

-

Reagent Addition: Slowly add sodium borohydride (1.5 eq) in small portions to the cooled solution.[4] Be aware of gas evolution (hydrogen).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation and Purification: Concentrate the organic solution under reduced pressure and purify the resulting crude product by column chromatography.

Stereochemical Considerations and Analysis

The reduction of 2-cyclohexylcyclohexanone yields two diastereomers: cis-2-cyclohexylcyclohexanol and trans-2-cyclohexylcyclohexanol. The stereochemical outcome is a result of the direction of hydride attack on the carbonyl.

-

Axial Attack: Leads to the formation of the equatorial alcohol (trans isomer). This is generally favored by smaller, less sterically hindered reducing agents.[4] The trans isomer is often the thermodynamically more stable product.

-

Equatorial Attack: Results in the formation of the axial alcohol (cis isomer). This pathway is favored by bulkier reducing agents that experience steric hindrance from axial hydrogens at the C-3 and C-5 positions.[4]

The ratio of the diastereomers can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography (GC).

Conclusion

The synthesis of this compound from 2-cyclohexylcyclohexanone is a well-established and versatile transformation. The choice between catalytic hydrogenation and hydride reduction methods depends on the desired stereoisomer, reaction scale, and available equipment. A thorough understanding of the reaction mechanisms and the factors influencing stereoselectivity is crucial for achieving high yields of the desired product. This guide provides the foundational knowledge for researchers to confidently approach this important synthetic step.

References

- 1. This compound | 6531-86-8 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Historical Synthesis of 2-Cyclohexylcyclohexanol for Researchers and Drug Development Professionals

Introduction

2-Cyclohexylcyclohexanol, a saturated bicyclic alcohol, serves as a valuable building block in organic synthesis, with applications ranging from materials science to the development of pharmaceutical intermediates. Its stereoisomeric forms, arising from the relative orientation of the cyclohexyl and hydroxyl groups on the cyclohexane ring, offer distinct chemical and physical properties, making stereocontrolled synthesis a topic of significant interest. This technical guide provides an in-depth exploration of the historical methodologies for the preparation of this compound, offering field-proven insights into the causality behind experimental choices and the stereochemical intricacies of each synthetic route.

This document is structured to provide a comprehensive understanding of three primary historical synthetic pathways:

-

Catalytic Hydrogenation of 2-Phenylphenol: A direct route involving the saturation of an aromatic precursor.

-

Two-Step Synthesis via 2-Cyclohexylcyclohexanone: An approach centered around the synthesis and subsequent reduction of a key ketone intermediate.

-

Grignard Synthesis: A classic organometallic approach for carbon-carbon bond formation.

Each section will delve into the reaction mechanisms, experimental protocols, and the critical factors governing the stereochemical outcome, supported by authoritative references.

I. Catalytic Hydrogenation of 2-Phenylphenol (o-Phenylphenol)

The catalytic hydrogenation of 2-phenylphenol represents one of the most direct historical methods for the synthesis of this compound. This process involves the saturation of both aromatic rings of the starting material in the presence of a catalyst and hydrogen gas.

Mechanistic Insights and Stereochemistry

The hydrogenation of 2-phenylphenol proceeds in a stepwise manner. Initially, one of the phenyl rings is hydrogenated to a cyclohexyl ring, followed by the hydrogenation of the second ring. The stereochemical outcome of this reaction, yielding a mixture of cis- and trans-2-cyclohexylcyclohexanol, is highly dependent on the catalyst, solvent, and reaction conditions such as temperature and pressure.

The initial hydrogenation of one of the aromatic rings leads to the formation of 2-cyclohexylphenol. Subsequent hydrogenation of the phenol ring to a cyclohexanol ring can proceed via different pathways, leading to the formation of stereoisomers. It has been observed that under certain conditions, a rearrangement from the cis-isomer to the more stable trans-isomer can occur.[1] The stereochemistry of catalytic hydrogenation on surfaces like Raney nickel is generally a syn-addition of hydrogen atoms to the same face of the molecule.[2][3]

Caption: Hydrogenation pathway of 2-Phenylphenol.

Historical Experimental Protocol: Hydrogenation using a Nickel Catalyst

An early method for the hydrogenation of 2-phenylphenol involved the use of a nickel-based catalyst under medium hydrogen pressure.[1]

Materials:

-

2-Phenylphenol

-

Nickel catalyst (e.g., Raney Nickel)[4]

-

Solvent (e.g., tert-butanol, propanol, methanol)

-

Hydrogen gas

Procedure:

-

A pressure reactor is charged with 2-phenylphenol, the nickel catalyst, and the chosen solvent.

-

The reactor is sealed and purged with nitrogen gas to remove air.

-

Hydrogen gas is introduced into the reactor to an initial pressure of 50-90 kg/cm ².

-

The mixture is heated and stirred. The reaction is influenced more by pressure than temperature, with hydrogenation typically initiating at around 80 kg/cm ².[1]

-

The reaction is monitored by hydrogen uptake.

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by distillation or chromatography to separate the cis and trans isomers.

Discussion of Experimental Choices:

-

Catalyst: Nickel-based catalysts, such as Raney Nickel, were historically favored due to their high activity and relatively low cost for the hydrogenation of aromatic compounds.[5]

-

Solvent: The choice of solvent was found to significantly impact the rate of hydrogenation, with more polar solvents like alcohols being commonly used.[1]

-

Pressure and Temperature: These parameters are critical for achieving complete hydrogenation and can influence the stereoselectivity of the reaction.

II. Two-Step Synthesis via 2-Cyclohexylcyclohexanone

This approach involves the initial synthesis of 2-cyclohexylcyclohexanone, which is then reduced to the target alcohol. This method offers a different level of control over the final product's stereochemistry based on the choice of reducing agent.

Step 1: Synthesis of 2-Cyclohexylcyclohexanone

Historically, 2-cyclohexylcyclohexanone can be prepared through the self-condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, followed by catalytic hydrogenation.

Caption: Synthesis of 2-Cyclohexylcyclohexanone.

Step 2: Reduction of 2-Cyclohexylcyclohexanone

The reduction of the ketone to the secondary alcohol can be achieved using various reducing agents, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common in historical laboratory settings.

The stereochemical outcome of the reduction of 2-cyclohexylcyclohexanone is governed by the direction of hydride attack on the carbonyl carbon. The bulky cyclohexyl group at the 2-position creates significant steric hindrance.

-

Axial Attack: Hydride attack from the axial face leads to the formation of the trans isomer, where the hydroxyl group is in the equatorial position.

-

Equatorial Attack: Hydride attack from the equatorial face results in the cis isomer, with the hydroxyl group in the axial position.

The ratio of cis to trans isomers is influenced by the steric bulk of the reducing agent and the reaction conditions. Smaller, less hindered reducing agents like LiAlH₄ tend to favor axial attack, leading to a higher proportion of the trans product.[6] Larger, bulkier reducing agents would be expected to favor equatorial attack.

Caption: Stereochemical pathways in the reduction of 2-Cyclohexylcyclohexanone.

Experimental Protocols for Reduction

Materials:

-

2-Cyclohexylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

Procedure:

-

2-Cyclohexylcyclohexanone is dissolved in methanol or ethanol in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is stirred for a specified time at room temperature.

-

The reaction is quenched by the slow addition of water or dilute acid.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the product mixture of cis- and trans-2-cyclohexylcyclohexanol.[7]

Materials:

-

2-Cyclohexylcyclohexanone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

A solution of 2-cyclohexylcyclohexanone in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen).[8]

-

The reaction mixture is stirred at room temperature for a specified period.

-

The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting solids are filtered off, and the organic layer is dried and concentrated to afford the product.

Data Summary: Stereoselectivity of Reduction

| Reducing Agent | Typical Major Isomer | Rationale |

| NaBH₄ | trans | A relatively small hydride donor, allowing for axial attack to minimize torsional strain.[7] |

| LiAlH₄ | trans | A smaller and more reactive hydride donor, strongly favoring axial attack.[9] |

III. Grignard Synthesis

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of a cyclohexyl Grignard reagent with cyclohexanone.

Mechanistic Insights and Stereochemistry

The reaction proceeds via the nucleophilic addition of the cyclohexyl carbanion from the Grignard reagent to the electrophilic carbonyl carbon of cyclohexanone. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, 1-cyclohexylcyclohexanol, which is an isomer of the target compound. To obtain this compound, a different strategy is required, such as the reaction of a cyclohexyl Grignard reagent with cyclohexene oxide, which would yield trans-2-cyclohexylcyclohexanol.[10] However, a more direct, albeit less common, historical approach could involve the reaction of a Grignard reagent with a 2-halocyclohexanone, though this can be complicated by enolization.

A more plausible historical Grignard route to this compound involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by catalytic hydrogenation of the resulting 1-phenylcyclohexanol to yield a mixture of stereoisomers of 1-cyclohexylcyclohexanol. Subsequent rearrangement or specific synthesis could lead to the 2-substituted isomer.

Given the focus on historical methods for this compound, the more direct Grignard approach would be the reaction of cyclohexylmagnesium bromide with cyclohexene oxide.

Caption: Grignard reaction for the synthesis of trans-2-Cyclohexylcyclohexanol.

Historical Experimental Protocol: Grignard Reaction with Cyclohexene Oxide

This protocol is adapted from similar Grignard reactions with epoxides.[10]

Materials:

-

Magnesium turnings

-

Cyclohexyl bromide

-

Anhydrous diethyl ether

-

Cyclohexene oxide

-

Aqueous ammonium chloride solution

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide.[11]

-

Reaction with Epoxide: The Grignard reagent solution is cooled in an ice bath. A solution of cyclohexene oxide in anhydrous diethyl ether is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The resulting crude trans-2-cyclohexylcyclohexanol can be purified by distillation or chromatography.

Discussion of Experimental Choices:

-

Grignard Reagent Preparation: The use of anhydrous conditions is critical for the successful formation of the Grignard reagent.

-

Reaction with Epoxide: The ring-opening of the epoxide by the Grignard reagent occurs via an Sₙ2 mechanism, leading to the formation of the trans product.

Conclusion

The historical preparation of this compound has relied on several fundamental synthetic transformations. The catalytic hydrogenation of 2-phenylphenol offers a direct but potentially less stereoselective route. The two-step synthesis involving the reduction of 2-cyclohexylcyclohexanone provides greater control over the stereochemical outcome through the choice of reducing agent. The Grignard reaction, particularly with cyclohexene oxide, presents a stereospecific pathway to the trans-isomer.

Understanding these historical methods provides a strong foundation for modern synthetic chemists. The principles of catalysis, stereocontrol, and organometallic chemistry inherent in these early preparations continue to be relevant in the contemporary development of efficient and selective syntheses for complex molecules in the pharmaceutical and materials science industries.

References

- 1. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III [jstage.jst.go.jp]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Raney nickel - Wikipedia [en.wikipedia.org]

- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 6. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.vu.nl [research.vu.nl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyclohexylcyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyclohexylcyclohexanol (C₁₂H₂₂O), a saturated secondary alcohol with significant applications in materials science and as a chemical intermediate.[1][2] We delve into the core analytical techniques essential for its structural elucidation and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only raw data interpretation but also the underlying scientific principles and field-proven experimental protocols. The discussion emphasizes the crucial role of spectroscopy in distinguishing the cis and trans stereoisomers of this molecule, a critical aspect for controlling its physical properties and reactivity.[1]

Introduction: The Analytical Challenge of this compound

This compound is a bicyclic alcohol whose structure consists of two cyclohexane rings joined by a single carbon-carbon bond, with a hydroxyl group on one of the rings at a position adjacent to the ring junction.[3] Its synthesis is commonly achieved through the catalytic hydrogenation of 2-cyclohexylcyclohexanone.[1][4] The primary analytical challenge lies in the molecule's stereochemistry. The relative orientation of the cyclohexyl substituent and the hydroxyl group gives rise to cis and trans diastereomers, each with unique physical properties and spectroscopic signatures.

A robust and unambiguous characterization is therefore paramount. This guide provides the foundational spectroscopic knowledge required to identify this compound, differentiate its isomers, and confirm its successful synthesis or isolation.

Molecular Structure and Stereoisomerism

The IUPAC name for this compound is 2-cyclohexylcyclohexan-1-ol.[3] The key to its analysis is understanding the spatial arrangement of the two key substituents on the hydroxyl-bearing ring.

Caption: Chair conformations of cis and trans isomers of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, it is indispensable for differentiating stereoisomers. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (H-C1). Its chemical shift and, more importantly, its coupling constant (J-value) with the adjacent proton (H-C2) are highly dependent on their dihedral angle, which is dictated by the cis or trans configuration.

In the trans isomer, the H-C1 and H-C2 protons are typically in a diaxial orientation, leading to a large coupling constant (J ≈ 8-12 Hz) and a signal that appears as a well-defined triplet or doublet of doublets. In the cis isomer, the relationship is axial-equatorial, resulting in a much smaller coupling constant (J ≈ 2-5 Hz) and a broader, less resolved multiplet.

Data Presentation: Expected ¹H NMR Signals

While a publicly available, fully assigned high-resolution spectrum for this compound is not readily found, we can predict the chemical shifts based on data from analogous structures like cyclohexanol and 2-methylcyclohexanol.[5][6]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| -OH | 1.0 - 3.0 | Broad Singlet | Position is variable, depends on concentration and solvent. Disappears on D₂O exchange. |

| H-C1 (-CHOH) | 3.4 - 4.0 | Multiplet | Diagnostic region. Coupling constant reveals cis/trans stereochemistry. |

| H-C2 (-CH-) | 1.0 - 1.8 | Multiplet | Complex signal due to coupling with multiple neighbors. |

| Cyclohexyl CH₂ & CH | 0.8 - 2.0 | Broad Multiplets | Significant signal overlap forming a complex aliphatic "hump". |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Acquisition Parameters (Typical for 400 MHz):

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Since proton-decoupled spectra are typically acquired, each unique carbon atom appears as a single line, making it straightforward to count the number of distinct carbon environments. For this compound, we expect to see up to 12 signals, although some peaks corresponding to similar CH₂ groups in the rings may overlap, especially at lower magnetic field strengths. The most downfield signal will be the carbon attached to the electronegative oxygen atom (C-OH).

Data Presentation: Expected ¹³C NMR Signals

Based on reference data for cyclohexanol, the C1 carbon (attached to the OH group) is expected around 70 ppm.[5] The other sp³ hybridized carbons will appear in the upfield region.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| C1 (-CHOH) | 68 - 76 | Most downfield signal due to the deshielding effect of the oxygen atom. |

| C2 (-CH-) | 45 - 55 | The methine carbon at the ring junction. |

| Cyclohexyl CH₂ & CH | 20 - 40 | Multiple signals corresponding to the remaining ten carbon atoms in the two rings. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Acquisition Parameters (Typical for 100 MHz):

-

Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans are typically required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum using the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption will be from the hydroxyl (-OH) group. This manifests as a strong, broad peak in the 3200-3600 cm⁻¹ region, with the broadening caused by intermolecular hydrogen bonding. The spectrum will also be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ from the numerous sp³-hybridized carbons in the cyclohexane rings.

Data Presentation: Characteristic IR Absorptions

Data from the National Institute of Standards and Technology (NIST) confirms the expected absorptions for this class of compound.[7]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3600 - 3200 | Alcohol (-OH) | O-H Stretch | Strong, Broad |

| 2960 - 2850 | Alkane (C-H) | C-H Stretch | Strong |

| 1450 | Alkane (C-H) | C-H Bend | Medium |

| 1100 - 1000 | Alcohol (C-O) | C-O Stretch | Strong |

Experimental Workflow: IR Spectroscopy

Caption: Standard workflow for acquiring an IR spectrum via ATR or thin film method.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the analyte and its fragmentation pattern, which offers clues to its structure. For this compound (Molecular Weight: 182.30 g/mol ), we expect to see a molecular ion peak (M⁺) at m/z 182 under Electron Ionization (EI) conditions.[8][9]

Cyclic alcohols often undergo characteristic fragmentation. A common pathway is the loss of a water molecule (H₂O, 18 Da), leading to a significant peak at m/z 164 (M-18). Another major fragmentation involves the cleavage of the C-C bond between the two rings, often resulting in fragments corresponding to the individual rings. Public databases show major fragments at m/z 82 and 67, which are characteristic of cyclohexyl-type fragments.[3]

Data Presentation: Key Mass Spectrometry Fragments (EI-MS)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion (M⁺) |

| 164 | [C₁₂H₂₀]⁺ | Loss of water [M-H₂O]⁺ |

| 99 | [C₆H₁₁O]⁺ | Cleavage fragment |

| 82 | [C₆H₁₀]⁺ | Cyclohexene radical cation, a very common and stable fragment.[3] |

| 67 | [C₅H₇]⁺ | Further fragmentation of the cyclohexyl ring.[3] |

| 55 | [C₄H₇]⁺ | Further fragmentation.[3] |

Visualization: A Plausible Fragmentation Pathway

Caption: Simplified fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an EI source.

-

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions. Compare the spectrum to a reference library like NIST for confirmation.[7]

Integrated Spectroscopic Analysis: A Holistic Approach

True structural confirmation comes from the synergistic use of all techniques.

-

MS confirms the molecular weight (182 g/mol ).

-

IR confirms the presence of an alcohol functional group (-OH) and a saturated hydrocarbon structure.

-

¹³C NMR confirms the number of unique carbon environments, consistent with the proposed C₁₂ structure.

-

¹H NMR provides the most detailed structural information, confirming proton connectivities and, crucially, allowing for the determination of the relative stereochemistry (cis or trans) through analysis of coupling constants.

By integrating these four spectroscopic datasets, a researcher can achieve an unambiguous and comprehensive characterization of this compound, ensuring the identity, purity, and stereochemical integrity of the compound for any subsequent application.

References

- 1. This compound | 6531-86-8 | Benchchem [benchchem.com]

- 2. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]

- 3. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Cyclohexanol(108-93-0) 13C NMR [m.chemicalbook.com]

- 6. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

A Senior Application Scientist's Guide to the Stereoselective Characterization of cis- and trans-2-Cyclohexylcyclohexanol Isomers

Abstract

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is not merely an academic exercise; it is a fundamental requirement for ensuring molecular efficacy, safety, and reproducibility. The subtle differences in the three-dimensional arrangement of atoms between isomers like cis- and trans-2-cyclohexylcyclohexanol can lead to profound variations in their physical, chemical, and biological properties. This in-depth technical guide provides a comprehensive, field-proven framework for the synthesis, separation, and definitive characterization of these two diastereomers. Moving beyond a simple recitation of protocols, this guide explains the causal logic behind experimental choices, empowering the reader to apply these principles to other complex characterization challenges. We will explore a multi-technique, self-validating workflow that leverages Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Gas Chromatography (GC), to unambiguously elucidate and quantify each isomer.

Introduction: The Stereochemical Imperative

In the realm of organic chemistry and pharmaceutical development, stereoisomers—molecules with the same connectivity but different spatial arrangements—are of paramount importance. For disubstituted cycloalkanes like 2-cyclohexylcyclohexanol, this manifests as cis-trans isomerism, where substituents can be on the same (cis) or opposite (trans) faces of the ring plane.[1] This seemingly minor structural variance dictates the molecule's overall conformation, which in turn governs its interactions with other molecules, including biological receptors and enzymes. An uncharacterized mixture of isomers can introduce significant variability into experimental results, leading to failed drug trials or inconsistent material performance. Therefore, a robust and logical analytical workflow is essential.

Overview of the Analytical Workflow

Caption: High-level analytical workflow for isomer characterization.

Synthesis and Isomer Separation: Establishing the Foundation

Synthetic Pathway: Hydrogenation of 2-Cyclohexylcyclohexanone

A common and effective route to this compound is the catalytic hydrogenation of 2-cyclohexylcyclohexanone.[2] This reduction of the ketone functional group is the critical step where the stereochemistry is set.

The mechanism involves the delivery of a hydride (or hydrogen atoms from the catalyst surface) to the carbonyl carbon. The attack can occur from either face of the planar carbonyl group. The bulky cyclohexyl group at the adjacent carbon sterically hinders one face more than the other, but typically not enough to provide perfect stereoselectivity. Consequently, the reaction yields a mixture of the cis and trans diastereomers, necessitating a robust separation strategy.

Preparative Separation: The Logic of Column Chromatography

Column chromatography is the method of choice for separating the cis and trans isomers on a preparative scale. The principle relies on the differential partitioning of the isomers between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).

-

Causality of Separation: The key to separation lies in the subtle difference in polarity between the two isomers. The hydroxyl group (-OH) is the most polar part of the molecule. In the cis isomer, the -OH group and the adjacent cyclohexyl group are on the same side of the ring. This proximity can lead to intramolecular hydrogen bonding, which slightly masks the polarity of the -OH group. The trans isomer, with the groups on opposite sides, cannot form this internal bond, leaving its -OH group more exposed and available for interaction with the polar silica gel. Consequently, the trans isomer adheres more strongly to the stationary phase and elutes more slowly than the less polar cis isomer.

-

Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude reaction mixture (the mixture of isomers) in a minimal amount of the mobile phase. Carefully load the concentrated sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a solvent system of low polarity, such as 95:5 Hexane:Ethyl Acetate. The less polar cis isomer will travel down the column faster.

-

Fraction Collection: Collect small fractions of the eluent in separate test tubes.

-